5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a 4-chlorophenyl-substituted furyl ring connected via a methylene group to the 1,3-dioxane-4,6-dione core. This compound belongs to a class of structurally versatile intermediates widely used in organic synthesis, particularly for constructing heterocyclic systems such as quinolones, which have significant pharmaceutical applications .
Properties
Molecular Formula |
C17H13ClO5 |
|---|---|
Molecular Weight |
332.7 g/mol |
IUPAC Name |
5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H13ClO5/c1-17(2)22-15(19)13(16(20)23-17)9-12-7-8-14(21-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3 |
InChI Key |
KYOLYRGULJYPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with appropriate aldehydes or ketones under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or acetic anhydride . The controlled addition of acetic anhydride to a mixture of Meldrum’s acid, the aldehyde or ketone, and an acid catalyst can yield the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula C₁₇H₁₄ClO₅.
Key Observations :
- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., ) enhance electrophilicity, favoring nucleophilic attacks in cyclization reactions.
- Aromatic Substitutions : Methoxy () and fluoro () groups modulate solubility and metabolic stability, critical for drug design.
- Linker Diversity: Methylene, amino, or sulfanyl bridges () dictate reactivity pathways (e.g., cyclization vs. nucleophilic substitution).
Biological Activity
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as a derivative of dioxane, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes both furan and dioxane moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.74 g/mol. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | < 10 | Apoptosis induction |
| Compound B | U251 (glioblastoma) | 15 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of this compound have been explored in several studies. The presence of electron-withdrawing groups like chlorine is hypothesized to enhance its efficacy against bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
In one study, the compound demonstrated a comparable antibacterial effect to standard antibiotics like ampicillin.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases.
| Enzyme | Inhibition Percentage at 50 µM |
|---|---|
| Acetylcholinesterase | 70% |
| Urease | 60% |
The inhibition of acetylcholinesterase suggests possible applications in Alzheimer's disease treatment.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that a related compound exhibited an IC50 value of less than 10 µM against A431 cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.
- Antibacterial Screening : Another investigation assessed various derivatives for antibacterial activity against multi-drug resistant strains. The tested compound showed MIC values that indicate significant potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
